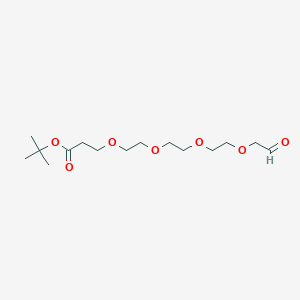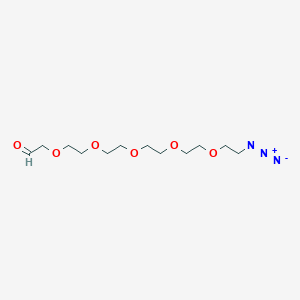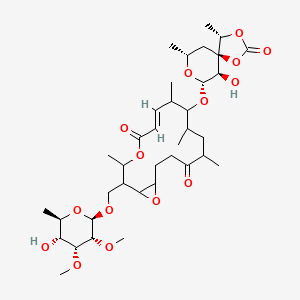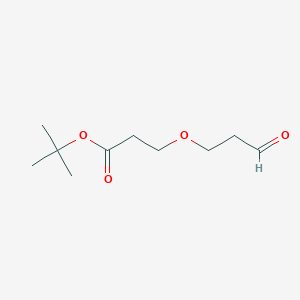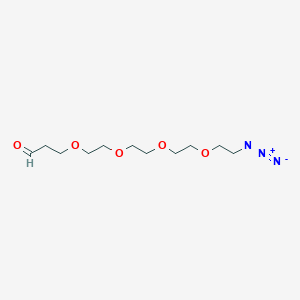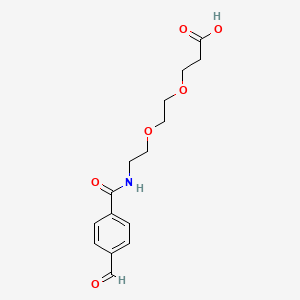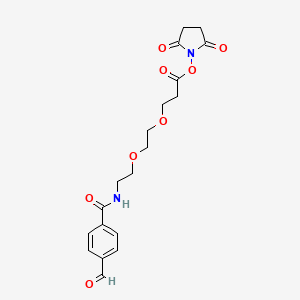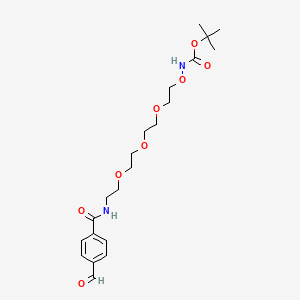![molecular formula C20H21B2NO5 B605364 3,5-ビス-[ベンジリデン-4-ボロン酸]-1-メチルピペリジン-4-オン CAS No. 856849-35-9](/img/structure/B605364.png)
3,5-ビス-[ベンジリデン-4-ボロン酸]-1-メチルピペリジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acids and their derivatives have been gaining interest in medicinal chemistry. They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Boron-containing compounds were initially thought to be toxic, but this concept has been demystified, and they are usually considered non-toxic .
Synthesis Analysis
Boronic acids have been utilized in various synthetic processes. For instance, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Molecular Structure Analysis
The molecular structure of boronic acids and their derivatives can be complex. X-ray crystallography has been used to reveal various structural features which may influence their potencies .
Chemical Reactions Analysis
Boronic acids participate in several types of chemical reactions. For example, in Suzuki–Miyaura coupling, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids and their derivatives can be influenced by the introduction of the boronic acid group to bioactive molecules. This modification can affect selectivity, physicochemical, and pharmacokinetic characteristics .
科学的研究の応用
抗菌活性
この化合物は、その抗菌性について研究されてきました。 研究によると、この化合物の誘導体、例えばEF24やジエチレントリアミン五酢酸(EF2DTPA)で連結されたEF24二量体は、グラム陰性菌とグラム陽性菌の両方に抗菌活性を示す {svg_1}。これらの発見は、特に抗生物質耐性の上昇に直面して、新しい抗菌剤の探索において重要です。
抗腫瘍の可能性
腫瘍学の分野では、3,5-ビス-[ベンジリデン-4-ボロン酸]-1-メチルピペリジン-4-オンの新しい非対称誘導体は、腫瘍選択的毒性を示すことがわかりました {svg_2}。これらの化合物は、結腸がんやいくつかの口腔扁平上皮癌に対して強力な細胞毒性を示し、非悪性細胞に対する毒性は低いです。この選択的行動により、それらは抗腫瘍剤として有望な候補となります。
細胞毒性メカニズム
これらの化合物の作用機序に関するさらなる研究により、ヒト悪性細胞、特に前骨髄球性白血病HL-60および扁平上皮癌HSC-2、HSC-3、およびHSC-4に対する細胞毒性効果が明らかになりました {svg_3}。これらのメカニズムを理解することは、標的がん療法を開発するために不可欠です。
アポトーシス誘導
いくつかの誘導体は、カスパーゼ-3の活性化とサブG1の蓄積を特徴とする、がん細胞におけるアポトーシス細胞死を誘導することが判明しました {svg_4}。これは、健康な細胞に影響を与えることなくがん細胞の排除につながるため、がん治療において望ましい形質です。
ミトコンドリア膜電位の破壊
これらの化合物は、CEM細胞においてミトコンドリア膜電位の脱分極を引き起こすことも観察されています {svg_5}。このミトコンドリア機能の破壊は、これらの化合物が抗腫瘍効果を発揮するもう1つの経路です。
ADMEプロファイル評価
5つのリード分子のADME(吸収、分布、代謝、排泄)評価では、違反は見つかりませんでした {svg_6}。これは、これらの化合物が良好な薬物動態特性を持ち、さらなる薬物開発に適していることを示唆しています。
作用機序
The mechanism of action of boronic acids and their derivatives can vary depending on the specific compound. For example, a novel class of hybrid molecules designed as candidate antineoplastic agents from dichloroacetic acid and a number of cytotoxic 3,5-bis(benzylidene)-4-piperidones demonstrated potent cytotoxicity towards human HCT116 colon cancer cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[(E)-[(5E)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10+,17-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPIKXGUPAKTIZ-OTYYAQKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(O)(O)C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)B(O)O)/CN(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21B2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does AM114 exert its effects on inflammation and apoptosis in THP-1 derived macrophages?
A1: AM114 acts as a proteasome inhibitor (PI) []. The proteasome complex plays a critical role in various cellular processes, including protein degradation, cellular differentiation, and antigen presentation. By inhibiting the proteasome, AM114 disrupts these processes, leading to the accumulation of misfolded proteins and triggering apoptosis. The study demonstrated that AM114 induced significant apoptotic features in interleukin-1-beta (IL-1-beta) stimulated THP-1 derived macrophages, as evidenced by increased caspase-3 activity and DNA fragmentation []. Additionally, AM114 significantly suppressed the release of pro-inflammatory cytokines IL-6 and IL-8 in these cells [], highlighting its anti-inflammatory properties.
Q2: How does the efficacy of AM114 compare to aspirin in the context of the study?
A2: The research directly compared the effects of AM114 and aspirin on IL-1-beta stimulated THP-1 derived macrophages []. Interestingly, AM114 demonstrated a considerably lower IC50 value (3.6 micromolar) compared to aspirin (3900 micromolar), indicating higher potency in inhibiting cell viability []. Furthermore, AM114 induced a more pronounced increase in caspase-3 activity and more effectively suppressed the release of pro-inflammatory cytokines compared to aspirin, suggesting a potentially superior therapeutic profile in this specific experimental setting [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


